molecular formula C9H11N3 B15221843 1,3-Dimethyl-1H-indazol-7-amine

1,3-Dimethyl-1H-indazol-7-amine

Cat. No.: B15221843
M. Wt: 161.20 g/mol
InChI Key: OYYRLXOCVOMVLZ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-indazol-7-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used as core structures in various pharmacologically active compounds. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1H-indazol-7-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can be achieved by reacting 2-azidobenzaldehydes with amines in the presence of a catalyst. Transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-indazol-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

1,3-Dimethyl-1H-indazol-7-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. .

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-1H-indazol-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit specific enzymes and pathways makes it a valuable compound in drug development and medicinal chemistry.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

1,3-dimethylindazol-7-amine

InChI

InChI=1S/C9H11N3/c1-6-7-4-3-5-8(10)9(7)12(2)11-6/h3-5H,10H2,1-2H3

InChI Key

OYYRLXOCVOMVLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=CC=C2N)C

Origin of Product

United States

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